molecular formula C9H9BrO4S B8402621 (2-acetyl-5-bromophenyl) methanesulfonate

(2-acetyl-5-bromophenyl) methanesulfonate

Cat. No.: B8402621
M. Wt: 293.14 g/mol
InChI Key: XABMGBQPGZGZLG-UHFFFAOYSA-N
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Description

(2-acetyl-5-bromophenyl) methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 2-acetyl-5-bromophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-acetyl-5-bromophenyl ester typically involves the esterification of methanesulfonic acid with 2-acetyl-5-bromophenol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or methanesulfonic acid itself. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of methanesulfonic acid 2-acetyl-5-bromophenyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-acetyl-5-bromophenyl) methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield methanesulfonic acid and 2-acetyl-5-bromophenol.

    Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.

    Hydrolysis: The major products are methanesulfonic acid and 2-acetyl-5-bromophenol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-acetyl-5-bromophenyl) methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-acetyl-5-bromophenyl ester depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

(2-acetyl-5-bromophenyl) methanesulfonate can be compared with other sulfonate esters such as:

    Methanesulfonic acid 2-acetylphenyl ester: Lacks the bromine atom, which may affect its reactivity and applications.

    Methanesulfonic acid 2-bromophenyl ester: Lacks the acetyl group, which may influence its chemical properties and uses.

The presence of both the acetyl and bromine groups in methanesulfonic acid 2-acetyl-5-bromophenyl ester makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

(2-acetyl-5-bromophenyl) methanesulfonate

InChI

InChI=1S/C9H9BrO4S/c1-6(11)8-4-3-7(10)5-9(8)14-15(2,12)13/h3-5H,1-2H3

InChI Key

XABMGBQPGZGZLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.42 ml of methanesulphonyl chloride are added dropwise to a solution of 10.0 g 1-(4-bromo-2-hydroxy-phenyl)-ethanone [30186-18-6] and 13.0 ml of triethylamine in 200 ml dichloromethane at 0° C. The reaction mixture is worked up after 1 hour by pouring into 250 ml cold 1N HCl and extracting with tert-butyl methyl ether (2×)—the combined organic layers are washed successively with water and brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as light yellow crystals from the residue by re-crystallization from diisopropyl ether. Rf=0.51 (1:1 EtOAc-heptane). Rt=3.94 (gradient I). m.p. 62.0-62.1° C.
Quantity
4.42 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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